molecular formula C26H24N2O5S B3001909 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 898431-15-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No. B3001909
CAS RN: 898431-15-7
M. Wt: 476.55
InChI Key: GYZBVXQPKKJBOX-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride”, has been reported. It has a molecular formula of C10H14ClNO2 and a molecular weight of 215.67666 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride”, have been reported. It has a molecular formula of C10H14ClNO2 and a molecular weight of 215.67666 .

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Properties

This compound has been studied for its potential as an enzyme inhibitor, particularly focusing on α-glucosidase and acetylcholinesterase (AChE). Research conducted by Abbasi et al. (2019) synthesized similar sulfonamides with benzodioxane and acetamide moieties, testing their enzyme inhibitory activities. They found significant inhibitory activity against yeast α-glucosidase and weak inhibition against AChE. Their in vitro enzyme inhibition data were corroborated by in silico molecular docking results (Abbasi et al., 2019).

Another study by Abbasi et al. (2016) explored the antibacterial potential of similar N-substituted sulfonamides. They synthesized compounds that showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Antimicrobial and Antioxidant Agents

Naraboli and Biradar (2017) designed and synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, demonstrating potent antimicrobial activity against various bacteria and fungi. They also exhibited good antioxidant activity, highlighting the potential of such compounds in therapeutic applications (Naraboli & Biradar, 2017).

Anticancer Potential

Marchand et al. (2009) studied the structure-activity relationships of N-aryl(indol-3-yl)glyoxamides, a similar class of compounds, as antitumor agents. They identified derivatives with significant cytotoxic activity against various human cancer cell lines, providing insights into the development of new anticancer drugs (Marchand et al., 2009).

Dual Inhibitor Properties

Bautista-Aguilera et al. (2014) reported on a compound structurally similar to the one , identifying it as a new cholinesterase and monoamine oxidase dual inhibitor. This highlights its potential in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not known as there is limited information available .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-18-6-8-19(9-7-18)16-34(30,31)25-14-28(22-5-3-2-4-21(22)25)15-26(29)27-13-20-10-11-23-24(12-20)33-17-32-23/h2-12,14H,13,15-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZBVXQPKKJBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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